6-Bromo-3-((4-methoxybenzyl)oxy)-2-nitropyridine
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Overview
Description
6-Bromo-3-((4-methoxybenzyl)oxy)-2-nitropyridine is a heterocyclic organic compound that features a bromine atom, a methoxybenzyl group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-((4-methoxybenzyl)oxy)-2-nitropyridine typically involves multiple steps. One common method starts with the bromination of 3-hydroxy-2-nitropyridine to introduce the bromine atom at the 6-position. This is followed by the alkylation of the hydroxyl group with 4-methoxybenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-((4-methoxybenzyl)oxy)-2-nitropyridine can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The methoxybenzyl group can be oxidized under strong conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic substitution: Products will vary depending on the nucleophile used.
Reduction: The major product is 6-bromo-3-((4-methoxybenzyl)oxy)-2-aminopyridine.
Oxidation: The major product is typically an oxidized form of the methoxybenzyl group, such as a carboxylic acid derivative.
Scientific Research Applications
6-Bromo-3-((4-methoxybenzyl)oxy)-2-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of various functional groups on biological activity.
Mechanism of Action
The mechanism of action of 6-Bromo-3-((4-methoxybenzyl)oxy)-2-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-((4-methoxybenzyl)oxy)-2-aminopyridine: Similar structure but with an amino group instead of a nitro group.
6-Bromo-3-((4-methoxybenzyl)oxy)-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
6-Bromo-3-((4-methoxybenzyl)oxy)-2-nitropyridine is unique due to the presence of both a nitro group and a methoxybenzyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-bromo-3-[(4-methoxyphenyl)methoxy]-2-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c1-19-10-4-2-9(3-5-10)8-20-11-6-7-12(14)15-13(11)16(17)18/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNKUGGKHZARTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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